5-(2-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group, a nitrobenzylidene group, and a thiol group, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using appropriate methoxyphenyl halides.
Addition of the Nitrobenzylidene Group: The nitrobenzylidene group is added via a condensation reaction with nitrobenzaldehyde.
Formation of the Thiol Group: The thiol group is introduced through a thiolation reaction using thiolating agents such as thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
5-(2-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: Modulation of signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-ol
Properties
CAS No. |
478256-54-1 |
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Molecular Formula |
C16H13N5O3S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13N5O3S/c1-24-14-9-5-3-7-12(14)15-18-19-16(25)20(15)17-10-11-6-2-4-8-13(11)21(22)23/h2-10H,1H3,(H,19,25)/b17-10+ |
InChI Key |
ODFHWLRSQUHCHV-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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